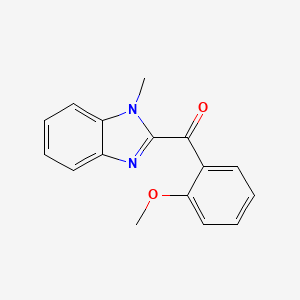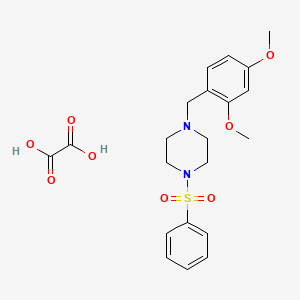![molecular formula C16H13ClN4OS B5549566 4-[(2-chlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549566.png)
4-[(2-chlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar triazole derivatives often involves multi-step reactions starting from basic building blocks. For instance, the synthesis of triazole Schiff bases from amino triazoles and aldehydes is a common approach. These compounds are typically synthesized by treating N-propionyl derivatives with hydrazine hydrate followed by condensation reactions with aromatic aldehydes to produce Schiff bases. The synthesis involves the formation of key intermediates which are then subjected to further reactions to yield the desired triazole derivatives (Sancak et al., 2007).
Molecular Structure Analysis
The molecular structure of triazole compounds is often determined using X-ray diffraction techniques and is optimized through density functional theory (DFT) calculations. For instance, studies have shown that triazole rings exhibit specific dihedral angles with attached phenyl rings, indicating the planarity or non-planarity of these systems. The geometrical structure of these compounds is crucial for understanding their reactivity and interactions with other molecules (Șahin et al., 2011).
Chemical Reactions and Properties
Triazole compounds participate in various chemical reactions, including cycloadditions, substitutions, and complex formation with metals. Their reactivity is significantly influenced by the substituents on the triazole ring and the nature of the interacting molecules. For example, the Schiff bases formed from triazole derivatives can react with metal ions to form complexes, exhibiting unique coordination geometries and properties depending on the metal ion and the ligand structure (Sancak et al., 2007).
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points, solubility, and crystallinity, are crucial for their practical applications. These properties can vary widely depending on the substituents attached to the triazole ring and the overall molecular structure. For example, crystal structure analysis can provide insights into the stability, solubility, and reactivity of these compounds, which are essential for designing materials with specific characteristics (G. Sarala et al., 2006).
Chemical Properties Analysis
Triazole derivatives exhibit a wide range of chemical properties, including antimicrobial, antifungal, and anticancer activities. These properties are often explored through biological assays and computational studies to predict their potential as therapeutic agents. For instance, some triazole derivatives have shown promising results against various pathogens and cancer cell lines, highlighting their potential in medicinal chemistry (Hunashal et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The experimental and theoretical analysis of 1,2,4-triazole derivatives, including a chloro derivative similar to the specified compound, focused on the synthesis and characterization of these compounds. The study detailed the solvatomorphic behavior, intermolecular interactions, and energetics, supported by quantum mechanical calculations (Shukla et al., 2014).
- Another research explored the conformational analysis and DFT investigations of two triazole derivatives, examining their structural aspects, intermolecular interaction, and chemical reactivity. The study provided insights into the potential inhibitory activity against tuberculosis, proposing new anti-TB drug possibilities (Kumar et al., 2021).
Antimicrobial Activities
- A synthesis study on 1,2,4-triazole derivatives revealed their antimicrobial activities. Novel derivatives were synthesized and evaluated against various microorganisms, demonstrating significant antibacterial and antifungal properties (Bektaş et al., 2010).
Metal Complexes and Their Biological Properties
- Research on metal-based triazole compounds aimed to synthesize Schiff base compounds and their metal complexes, evaluating their antioxidant, enzyme inhibition, and antimicrobial properties. The study showed that chelation significantly enhanced the bioactivity of these compounds (Sumrra et al., 2018).
Corrosion Inhibition
- Schiff’s bases of pyridyl substituted triazoles were investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. The study found that these compounds effectively inhibit corrosion, with performance influenced by molecular structure as supported by DFT methods (Ansari et al., 2014).
Experimental and Theoretical Studies
- A detailed experimental and DFT study on a thiol-functionalized 1,2,4-triazolium salt as a carbene ligand precursor highlighted its spectroscopic, electronic, luminescent, and nonlinear optical properties. This research contributes to the understanding of the complex's structure and potential applications in catalysis and material science (Holm et al., 2012).
Eigenschaften
IUPAC Name |
4-[(E)-(2-chlorophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS/c17-14-9-5-4-6-12(14)10-18-21-15(19-20-16(21)23)11-22-13-7-2-1-3-8-13/h1-10H,11H2,(H,20,23)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYQPNBYULRACU-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901324474 | |
| Record name | 4-[(E)-(2-chlorophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901324474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667934 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[(E)-(2-chlorophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |
CAS RN |
488725-19-5 | |
| Record name | 4-[(E)-(2-chlorophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901324474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-phenyl-4-(1-pyrrolidinyl)-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5549496.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2-pyrimidinylthio)acetamide](/img/structure/B5549502.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl 2-furoate](/img/structure/B5549516.png)

![1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5549536.png)

![N-[(2,5-dimethylphenyl)sulfonyl]-2-(1-naphthyl)acetamide](/img/structure/B5549548.png)
![ethyl 3-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B5549563.png)
![4-{[(3-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5549567.png)
![(4aS*,7aR*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5549575.png)

![N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549593.png)
![3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-pyridinylmethyl)benzamide](/img/structure/B5549598.png)
![N-[3-(1-azepanyl)propyl]-2-(hydroxyimino)acetamide](/img/structure/B5549604.png)